molecular formula C17H24N2O4 B2586496 (1-Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester CAS No. 154495-66-6

(1-Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester

Cat. No. B2586496
M. Wt: 320.389
InChI Key: HQJUZODKTPHDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester (1-BNMPE) is a synthetic compound that has been studied for its potential applications in scientific research. It belongs to a class of compounds known as nitromethylpiperidines, which have been studied for their ability to act as pro-drugs or as inhibitors of enzymes and other biochemical processes. 1-BNMPE has been used in a variety of laboratory experiments and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of piperidine derivatives from serine and terminal acetylenes through Claisen rearrangement indicates a versatile approach to producing a broad range of amines containing a substituted piperidine subunit. This method highlights the generality and utility of piperidine derivatives as intermediates in organic synthesis (Acharya & Clive, 2010).

Catalysis and Material Science

  • Research involving the esterification of acetic acid with benzyl alcohol catalyzed by Brønsted acidic ionic liquid functionalized ethyl-bridged organosilica hollow nanospheres demonstrates the potential of using piperidine and its derivatives in catalysis. This process aims to decrease the oxygen content and acidity of crude pyrolysis biofuels, showcasing the application in renewable energy and material science (Zhang et al., 2018).

Medicinal Chemistry and Drug Design

  • The stereospecific microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate to its hydroxy ester derivatives with high diastereo- and enantioselectivities points to applications in chiral synthesis and drug development. Such processes are crucial for creating active pharmaceutical ingredients with desired pharmacological effects (Guo et al., 2006).

Coordination Chemistry

  • Tetranuclear Zn(II) and mononuclear Ni(II) based coordination polymers derived from a pair of isomeric 1,2,4-triazole ligands substituted by pyridine and acetate ethyl ester groups indicate the role of such compounds in constructing novel materials. These materials could have applications ranging from catalysis to molecular electronics (Hu et al., 2016).

properties

IUPAC Name

ethyl 2-[1-benzyl-4-(nitromethyl)piperidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-2-23-16(20)12-17(14-19(21)22)8-10-18(11-9-17)13-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJUZODKTPHDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCN(CC1)CC2=CC=CC=C2)C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester

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